9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
CAS No.: 2044712-81-2
Cat. No.: VC3422943
Molecular Formula: C7H14ClNOS
Molecular Weight: 195.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044712-81-2 |
|---|---|
| Molecular Formula | C7H14ClNOS |
| Molecular Weight | 195.71 g/mol |
| IUPAC Name | 9λ4-thia-3-azabicyclo[4.2.1]nonane 9-oxide;hydrochloride |
| Standard InChI | InChI=1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H |
| Standard InChI Key | WMFKERJWCRFLEF-UHFFFAOYSA-N |
| SMILES | C1CC2CNCCC1S2=O.Cl |
| Canonical SMILES | C1CC2CNCCC1S2=O.Cl |
Introduction
Chemical Structure and Identification
Structural Composition
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride possesses a bicyclic structure containing both sulfur and nitrogen heteroatoms. The compound features a 9-member bicyclic system with a thia (sulfur) atom at position 9 and an aza (nitrogen) atom at position 3. The "lambda4" designation indicates the sulfur atom has a non-standard valence state, specifically having four bonds, which suggests it exists as a sulfoxide moiety. The compound also contains a carbonyl group (C=O) at position 9, forming the "9-one" portion of the structure .
Identification Parameters
The compound is formally identified through various chemical registry systems and structural notation methods. Its CAS registry number 2044712-81-2 serves as a unique identifier in chemical databases and literature . The molecular formula C7H14ClNOS indicates its elemental composition, representing a compound with 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .
Structural Representation
The molecular structure can be represented through various chemical notation systems that capture its three-dimensional arrangement and connectivity:
| Notation System | Representation |
|---|---|
| IUPAC Name | 9-thia-3-azabicyclo[4.2.1]nonane 9-oxide hydrochloride |
| InChI | 1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H |
| InChI Key | WMFKERJWCRFLEF-UHFFFAOYSA-N |
| Molecular Weight | 195.7102 g/mol |
The InChI (International Chemical Identifier) and InChI Key provide standardized methods for representing the compound's structure in a machine-readable format that enables precise chemical identification and database searching .
Physical and Chemical Properties
Physical Characteristics
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride exists as a crystalline powder at standard conditions . The physical form influences its handling, processing, and application in various contexts. The hydrochloride salt formation enhances stability and may improve solubility in polar solvents compared to the free base form.
Chemical Reactivity Profile
While specific reactivity data is limited in the available literature, the compound's structure suggests several reactive centers. The sulfoxide group (S=O) presents a potential site for reduction reactions. The tertiary amine moiety may participate in acid-base chemistry, nucleophilic reactions, or serve as a coordinating site for metal complexation. The hydrochloride salt form indicates the protonation of the nitrogen atom, affecting its chemical behavior compared to the free base.
Structural Relationships and Analogues
Related Bicyclic Compounds
Several structurally related compounds provide context for understanding 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride. A noteworthy analogue is 9-Thia-3-azabicyclo[4.2.1]nonan-4-one (CAS: 51030-34-3), which has the same bicyclic framework but differs in the position of the carbonyl group (position 4 instead of 9) and lacks the sulfoxide moiety and hydrochloride salt .
Comparative Structural Analysis
The following table compares key structural features of 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride with related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride | C7H14ClNOS | 195.71 g/mol | Sulfoxide at position 9, hydrochloride salt |
| 9-Thia-3-azabicyclo[4.2.1]nonan-4-one | C7H11NOS | 157.24 g/mol | Carbonyl at position 4, no sulfoxide, no salt |
| 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride | C8H14ClNO | 175.65 g/mol | Different bicyclic system [3.3.1], no sulfur atom |
These structural relationships provide insight into how subtle molecular modifications affect physical properties and potentially biological activity.
Bioisosteric Considerations
The azabicyclic framework represents an important scaffold in medicinal chemistry. The incorporation of a thia (sulfur) atom and an aza (nitrogen) atom in defined positions creates distinctive electronic and spatial properties that can influence receptor binding, metabolic stability, and pharmacokinetic characteristics. The sulfoxide moiety introduces polarity and hydrogen-bond accepting capability, potentially enhancing water solubility and affecting distribution in biological systems.
Analytical Considerations
Spectroscopic Characterization
The structural features of 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride would produce distinctive spectroscopic signatures that aid in its identification and purity assessment. Anticipated key spectroscopic features include:
-
IR spectroscopy: Characteristic absorption bands for S=O stretching (typically 1030-1070 cm⁻¹), C=O stretching (likely 1680-1720 cm⁻¹ depending on ring strain), and N-H stretching from the protonated amine
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NMR spectroscopy: Complex ¹H-NMR pattern reflecting the bicyclic framework, with characteristic chemical shifts for protons adjacent to the nitrogen and sulfur atoms
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Mass spectrometry: Molecular ion peak corresponding to the free base (M⁺-HCl) and fragmentation pattern reflecting cleavage at key positions within the bicyclic structure
These analytical profiles would be essential for confirming compound identity and monitoring reaction progress in synthetic pathways involving this compound.
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